2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl chloroacetate under reflux conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced by reacting the benzothiazole derivative with 2,5-dichlorothiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Coupling Reaction: The final step involves the coupling of the intermediate product with an appropriate amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of thiophene derivatives with different substituents.
Scientific Research Applications
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(1,3-benzothiazol-2-yl)thiophene-3-carboxamide: Lacks the ethoxy group, which may affect its chemical properties and biological activity.
2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.
Uniqueness
The presence of the ethoxy group in 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide imparts unique chemical properties, such as increased lipophilicity and altered reactivity
Properties
IUPAC Name |
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S2/c1-2-20-7-3-4-9-10(5-7)21-14(17-9)18-13(19)8-6-11(15)22-12(8)16/h3-6H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFFOZSVMKZNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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